molecular formula C10H12N2O2 B2463829 7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 129018-77-5

7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B2463829
CAS No.: 129018-77-5
M. Wt: 192.218
InChI Key: OMCBVJJIAIYUML-UHFFFAOYSA-N
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Description

7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methylphenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoxazepin ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-4-methyl-1,4-benzoxazepin-5(2H)-one
  • 7-amino-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one
  • 7-amino-4-methyl-3,4-dihydro-1,4-benzodiazepin-5(2H)-one

Uniqueness

7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

7-amino-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-4-5-14-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCBVJJIAIYUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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